molecular formula C25H25N5O2 B7550473 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide

2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide

Cat. No.: B7550473
M. Wt: 427.5 g/mol
InChI Key: LNJXVINLIHRMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide, also known as AQ-I, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AQ-I is a quinoxaline derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide is not fully understood, but it is believed to act on various molecular targets in cells. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In addition to its neuroprotective effects and ability to improve cognitive function, this compound has been found to have anti-inflammatory properties and can reduce oxidative stress. This compound has also been found to have anticonvulsant effects and can reduce seizure activity in animal models.

Advantages and Limitations for Lab Experiments

2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide research. One potential area of research is the development of this compound derivatives with improved solubility and lower toxicity. Another potential area of research is the investigation of this compound's effects on other molecular targets in cells. Additionally, further studies are needed to determine the safety and efficacy of this compound for therapeutic use in humans.
Conclusion
This compound is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research. Future research should focus on developing this compound derivatives with improved properties and investigating this compound's effects on other molecular targets in cells.

Synthesis Methods

The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide involves the reaction of 2-acetyl-1H-isoquinoline with 3-pyrrolidin-1-ylquinoxaline-2-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis.

Properties

IUPAC Name

2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-17(31)30-15-12-18-8-2-3-9-19(18)22(30)16-23(32)28-24-25(29-13-6-7-14-29)27-21-11-5-4-10-20(21)26-24/h2-5,8-12,15,22H,6-7,13-14,16H2,1H3,(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJXVINLIHRMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)NC3=NC4=CC=CC=C4N=C3N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.